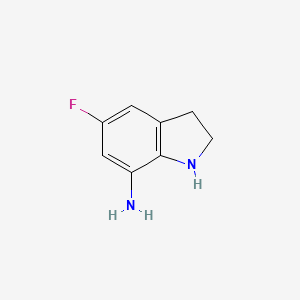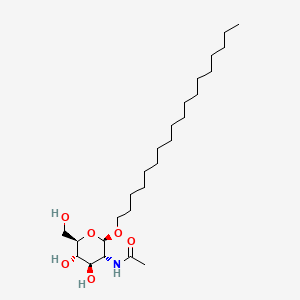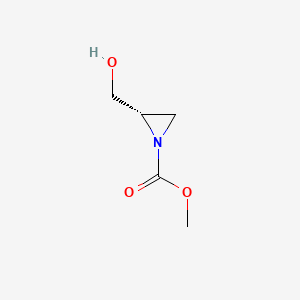
methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles that are known for their high ring strain and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of (S)-2-(hydroxymethyl)aziridine with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, leading to the formation of the desired aziridine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of chiral catalysts or auxiliaries can ensure the enantioselectivity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxaziridines or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aziridines or open-chain amines.
Aplicaciones Científicas De Investigación
methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate involves its high ring strain and reactivity. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby exerting their effects. The specific pathways involved depend on the nature of the reaction and the target molecule.
Comparación Con Compuestos Similares
Aziridine: The simplest aziridine derivative, known for its high reactivity and use in organic synthesis.
tert-Butyl (S)-2-(hydroxymethyl)aziridine-1-carboxylate: A similar compound with a tert-butyl group instead of a methyl group, used in similar applications.
Aziridine-2-carboxylic acid derivatives: These compounds have similar reactivity and are used in the synthesis of various nitrogen-containing molecules.
Uniqueness: methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate is unique due to its specific chiral configuration and functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its applications in medicinal chemistry and organic synthesis make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
165104-68-7 |
|---|---|
Fórmula molecular |
C5H9NO3 |
Peso molecular |
131.131 |
Nombre IUPAC |
methyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate |
InChI |
InChI=1S/C5H9NO3/c1-9-5(8)6-2-4(6)3-7/h4,7H,2-3H2,1H3/t4-,6?/m0/s1 |
Clave InChI |
AFYGLBXOYFGDCC-VKZKZBKNSA-N |
SMILES |
COC(=O)N1CC1CO |
Sinónimos |
1-Aziridinecarboxylicacid,2-(hydroxymethyl)-,methylester,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


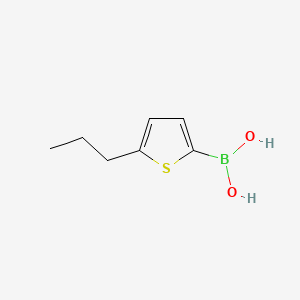
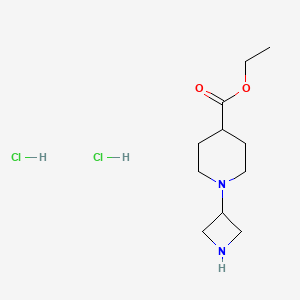

![4-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-amine](/img/structure/B573555.png)
![(4S,8AS)-1-Oxooctahydropyrrolo[1,2-A]pyrazine-4-carboxylic acid](/img/structure/B573556.png)
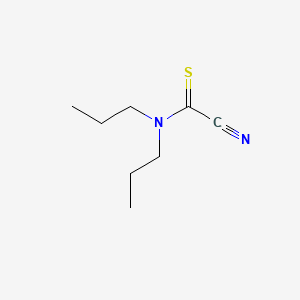
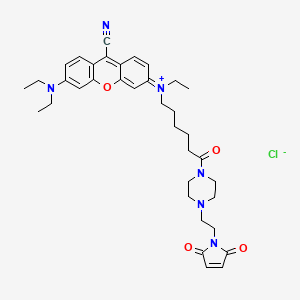
![(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B573563.png)

